5,7-dichloro-2,3-dihydro-1H-inden-1-ol
Overview
Description
5,7-dichloro-2,3-dihydro-1H-inden-1-ol is a chemical compound with the molecular formula C9H8Cl2O and a molecular weight of 203.07 g/mol It is a derivative of indanone, characterized by the presence of two chlorine atoms at the 5 and 7 positions and a hydroxyl group at the 1 position of the indanone ring
Preparation Methods
The synthesis of 5,7-dichloro-2,3-dihydro-1H-inden-1-ol typically involves the chlorination of indanone derivatives. One common method includes the bromination of indanone using N-bromosuccinimide (NBS) followed by a reaction with carbamate to form the corresponding dinitrile . This intermediate can then be hydrolyzed to yield this compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5,7-dichloro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,7-dichloro-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 5,7-dichloro-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, influencing biological pathways. For example, its derivatives may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific derivative and its structural modifications.
Comparison with Similar Compounds
5,7-dichloro-2,3-dihydro-1H-inden-1-ol can be compared with other indanone derivatives, such as:
5,6-dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene malononitrile: Used in organic synthesis and as a building block for non-fullerene acceptors in solar cells.
1H-Inden-1-ol, 2,3-dihydro-: Another indanone derivative with similar structural features but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5,7-dichloro-2,3-dihydro-1H-inden-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4,8,12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBZPTHVBLQOPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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